9,10-Dimethoxy-2-(methylsulfonyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethoxy-2-(methylsulfonyl)anthracene is an organic compound that belongs to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. This particular compound is characterized by the presence of methoxy groups at the 9 and 10 positions and a methylsulfonyl group at the 2 position on the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-2-(methylsulfonyl)anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Methoxylation: Anthracene is first subjected to methoxylation to introduce methoxy groups at the 9 and 10 positions. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Sulfonylation: The methoxylated anthracene is then treated with a sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like pyridine to introduce the methylsulfonyl group at the 2 position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors for controlled addition of reagents and maintaining reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethoxy-2-(methylsulfonyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with different functional groups.
Scientific Research Applications
9,10-Dimethoxy-2-(methylsulfonyl)anthracene has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photochemistry: Employed in studies involving triplet-triplet annihilation photon upconversion, which is useful for enhancing the efficiency of solar cells.
Fluorescent Probes: Utilized as a fluorometric ion-pair reagent for the determination of amine-containing compounds such as alkaloids.
Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9,10-Dimethoxy-2-(methylsulfonyl)anthracene involves its interaction with molecular targets through its functional groups. The methoxy groups enhance its electron-donating properties, while the methylsulfonyl group can participate in sulfonation reactions. These interactions can affect the compound’s photophysical properties, making it useful in applications like OLEDs and photon upconversion .
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethoxyanthracene: Lacks the methylsulfonyl group, making it less versatile in sulfonation reactions.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications like OLEDs and photon upconversion.
Anthracene: The parent compound, which lacks the methoxy and methylsulfonyl groups, making it less reactive in certain chemical reactions.
Uniqueness
9,10-Dimethoxy-2-(methylsulfonyl)anthracene is unique due to the combination of methoxy and methylsulfonyl groups, which enhance its reactivity and photophysical properties. This makes it particularly useful in advanced applications like organic electronics and photochemistry .
Properties
IUPAC Name |
9,10-dimethoxy-2-methylsulfonylanthracene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-20-16-12-6-4-5-7-13(12)17(21-2)15-10-11(22(3,18)19)8-9-14(15)16/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCRNKWFLNIAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.